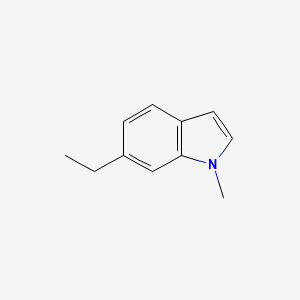
6-Ethyl-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1-methylindole is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent research indicates that indole derivatives, including 6-ethyl-1-methylindole, exhibit antimicrobial properties. A study evaluated various indole derivatives against pathogenic bacteria, demonstrating mild to moderate activity against several strains . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of compounds related to this compound. A derivative was tested for its ability to inhibit inflammatory cytokines such as IL-6 and IL-8. Results showed significant inhibition of these cytokines, indicating that such compounds could be developed for treating inflammatory diseases . The structure-activity relationship studies highlighted that modifications in the indole structure can enhance anti-inflammatory efficacy.
Material Science
Synthesis of Functional Materials
Indoles are known for their role in synthesizing various functional materials. The structural characteristics of this compound make it a suitable precursor for creating novel polymers and nanomaterials. For example, the compound can be utilized in the synthesis of conductive polymers due to its electronic properties .
Agricultural Chemistry
Pesticide Development
Research has shown that indole derivatives can be effective in pest control. The application of this compound in developing new pesticides could leverage its biological activity against pests while minimizing environmental impact. Studies have suggested that incorporating indole structures into pesticide formulations can enhance their effectiveness and specificity .
Data Summary
Case Studies
- Antimicrobial Study : A group investigated the antimicrobial properties of various indole derivatives, including this compound. They found that certain modifications could enhance activity against specific bacterial strains, opening pathways for new antibiotic development.
- Anti-inflammatory Research : Another study focused on a derivative of this compound and its effect on inflammatory cytokines in vitro. The results indicated significant potential for treating conditions characterized by chronic inflammation, such as arthritis.
- Pesticide Development : Research into the agricultural applications of indoles led to the formulation of a new pesticide based on this compound. Field tests showed promising results in controlling pest populations while maintaining safety for non-target species.
Properties
CAS No. |
202584-27-8 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
6-ethyl-1-methylindole |
InChI |
InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3 |
InChI Key |
SXWYFDLLTSUSDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN2C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













